Gracillin

Description

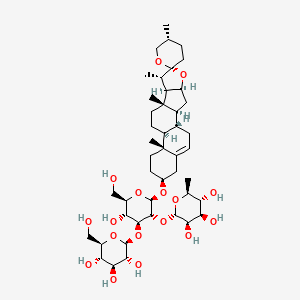

This compound has been reported in Dioscorea collettii, Dracaena cochinchinensis, and other organisms with data available.

spirostan glycoside from Tamus communis; RN given refers to (3beta,25R)-isome

Properties

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H72O17/c1-19-8-13-45(55-18-19)20(2)30-27(62-45)15-26-24-7-6-22-14-23(9-11-43(22,4)25(24)10-12-44(26,30)5)57-42-39(61-40-36(53)34(51)31(48)21(3)56-40)38(33(50)29(17-47)59-42)60-41-37(54)35(52)32(49)28(16-46)58-41/h6,19-21,23-42,46-54H,7-18H2,1-5H3/t19-,20+,21+,23+,24-,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,35+,36-,37-,38+,39-,40+,41+,42-,43+,44+,45-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQEMAEKYNNOCBY-IEMDQPGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC9C(C(C(C(O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)C[C@@H]4[C@@]3(CC[C@H]5[C@H]4CC=C6[C@@]5(CC[C@@H](C6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O[C@H]9[C@@H]([C@@H]([C@H]([C@@H](O9)C)O)O)O)C)C)C)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H72O17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301031114 | |

| Record name | Gracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

885.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19083-00-2 | |

| Record name | Gracillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19083-00-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Gracillin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019083002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Gracillin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301031114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(1S,2S,4S,5'R,6R,7S,8R,9S,12S,13R,16S)-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl]oxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of Action of Gracillin: A Technical Guide for Researchers

Gracillin, a steroidal saponin predominantly extracted from plants of the Dioscorea genus, has emerged as a promising natural compound with potent anti-tumor properties. Extensive preclinical research has illuminated its multifaceted mechanism of action, targeting key cellular processes involved in cancer cell proliferation, survival, and metabolism. This technical guide provides an in-depth overview of the molecular mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling pathways it modulates.

Dual Inhibition of Cellular Bioenergetics: A Hallmarks of this compound's Anti-Cancer Activity

A primary mechanism through which this compound exerts its anti-tumor effects is by crippling the energy production machinery of cancer cells. It achieves this through a dual-pronged attack on both glycolysis and oxidative phosphorylation, the two major ATP-generating pathways.

Inhibition of Glycolysis via Targeting Phosphoglycerate Kinase 1 (PGK1)

This compound has been shown to inhibit aerobic glycolysis, a metabolic adaptation characteristic of many cancer cells. Evidence suggests that a potential molecular target for this action is Phosphoglycerate Kinase 1 (PGK1), a key enzyme in the glycolytic pathway. This inhibition leads to a reduction in the production of glycolytic metabolites and lactate.

Disruption of Oxidative Phosphorylation by Targeting Mitochondrial Complex II

In addition to its effects on glycolysis, this compound directly targets the mitochondria, the powerhouse of the cell. Specifically, it has been identified as an inhibitor of mitochondrial complex II (succinate dehydrogenase), a critical component of the electron transport chain. This inhibition disrupts oxidative phosphorylation, leading to decreased ATP synthesis and the generation of reactive oxygen species (ROS), which can induce oxidative stress and trigger cell death pathways.[1]

Induction of Programmed Cell Death: Apoptosis and Autophagy

This compound effectively induces programmed cell death in cancer cells through two distinct but interconnected pathways: apoptosis and autophagy.

Mitochondria-Mediated Apoptosis

This compound's disruption of mitochondrial function is a key trigger for the intrinsic pathway of apoptosis. By inhibiting mitochondrial complex II and increasing ROS production, this compound leads to a decrease in the mitochondrial membrane potential.[2] This event initiates a cascade of downstream signaling, including the release of cytochrome c from the mitochondria into the cytosol. This, in turn, activates caspase cascades, ultimately leading to the execution of apoptosis. The regulation of Bcl-2 family proteins, with an upregulation of pro-apoptotic members like Bax and a downregulation of anti-apoptotic members like Bcl-2, is also implicated in this compound-induced apoptosis.[3]

Autophagy Induction through Modulation of Key Signaling Pathways

This compound is a potent inducer of autophagy, a cellular process of self-digestion that can lead to cell death in the context of cancer. This induction is mediated through the modulation of several critical signaling pathways:

-

mTOR Signaling Pathway: this compound has been shown to inhibit the mammalian target of rapamycin (mTOR) signaling pathway.[3][4] It achieves this by downregulating the phosphorylation of key upstream regulators such as PI3K and Akt, while activating the energy sensor AMPK.[3] Inhibition of mTOR signaling is a well-established trigger for autophagy.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is also a target of this compound. Studies have shown that this compound can activate the ERK pathway while inhibiting the JNK signaling pathway, a combination that has been linked to the induction of autophagy.[5][6]

Quantitative Data Summary

The anti-proliferative activity of this compound has been quantified across various cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| A549 | Non-Small Cell Lung Cancer | 2.421 | 24 | [3] |

| A549 | Non-Small Cell Lung Cancer | 2.54 | 24 | [2] |

| NCI-H1299 | Non-Small Cell Lung Cancer | 2.84 | 24 | [5] |

| A2780 | Ovarian Cancer | 4.3 | 72 | [7] |

| BGC823 | Gastric Cancer | 8.3 | Not Specified | [8] |

| SGC7901 | Gastric Cancer | 8.9 | Not Specified | [8] |

Experimental Protocols

Cell Viability Assay (CCK-8/MTS)

-

Cell Seeding: Plate cancer cells (e.g., A549, NCI-H1299) in 96-well plates at a density of 1 x 10^4 cells/well and incubate overnight.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 0.25, 0.5, 1, 2, 4 µM) for specified durations (e.g., 24, 48, 72 hours).[3][5]

-

Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) or MTS solution to each well.

-

Incubation: Incubate the plates for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Calculation: Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.

Western Blot Analysis

-

Cell Lysis: Treat cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Electrophoresis: Separate equal amounts of protein (e.g., 20-40 µg) on a 10-12% SDS-PAGE gel.

-

Transfer: Transfer the separated proteins onto a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-mTOR, p-Akt, p-ERK, Beclin-1, LC3, Bax, Bcl-2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V-FITC/PI Staining)

-

Cell Treatment: Treat cells with this compound as required.

-

Cell Harvesting: Harvest the cells and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[2]

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathways modulated by this compound leading to apoptosis and autophagy.

Caption: General experimental workflow for assessing the anti-cancer effects of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Isolated from Reineckia carnea Induces Apoptosis of A549 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Study on the mechanism of this compound inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Study on the mechanism of this compound inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Beneficial Effects of this compound From Rhizoma Paridis Against Gastric Carcinoma via the Potential TIPE2-Mediated Induction of Endogenous Apoptosis and Inhibition of Migration in BGC823 Cells - PMC [pmc.ncbi.nlm.nih.gov]

Gracillin's Targeted Assault on Mitochondrial Complex II: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the natural steroidal saponin, Gracillin, and its potent antitumor activity through the targeted inhibition of mitochondrial complex II (Succinate Dehydrogenase - SDH). This document is intended for researchers, scientists, and drug development professionals interested in the mechanism of action and therapeutic potential of this compound as a novel anti-cancer agent.

Executive Summary

This compound, a natural compound, has demonstrated broad-spectrum antitumor effects across a variety of human cancer cell lines, including those with acquired resistance to standard chemotherapies.[1][2] Its primary mechanism of action involves the direct targeting and inhibition of mitochondrial complex II, a critical component of both the electron transport chain and the tricarboxylic acid (TCA) cycle. This targeted inhibition disrupts cellular bioenergetics, leading to decreased ATP synthesis, increased production of reactive oxygen species (ROS), and the induction of apoptosis in cancer cells.[1][2][3][4] This guide will detail the molecular interactions, downstream signaling effects, and experimental validation of this compound's role as a mitochondrial-targeting antitumor drug.

Mechanism of Action: Targeting Mitochondrial Complex II

This compound exerts its cytotoxic effects by specifically disrupting the function of mitochondrial complex II (CII), also known as succinate dehydrogenase (SDH).[1][2]

Key Findings:

-

Inhibition of SDH Activity: this compound directly abrogates the succinate dehydrogenase (SDH) activity of complex II.[1][2][4] This enzymatic activity is responsible for the oxidation of succinate to fumarate in the TCA cycle.

-

Unaffected Succinate:Ubiquinone Reductase Activity: Notably, this compound's inhibitory action is specific to the SDH function. It does not affect the succinate:ubiquinone reductase (SQR) activity of complex II, which is responsible for transferring electrons to the electron transport chain.[1][2][4]

-

Potentiation by other CII Inhibitors: The cytotoxic effects of this compound are enhanced when used in combination with other known complex II inhibitors, such as 3-nitropropionic acid (3-NPA) and thenoyltrifluoroacetone (TTFA), which inhibit SDHA and the ubiquinone-binding site, respectively.[1][2][4]

This targeted inhibition of SDH by this compound leads to a cascade of events within the cancer cell, ultimately culminating in apoptosis.

Cellular Consequences of Mitochondrial Complex II Inhibition

The disruption of mitochondrial complex II function by this compound triggers a series of metabolic and signaling changes that are detrimental to cancer cell survival.

-

Decreased ATP Synthesis: By inhibiting a key enzyme in cellular respiration, this compound significantly suppresses the production of ATP, the primary energy currency of the cell.[1][2][3][4]

-

Increased Reactive Oxygen Species (ROS) Production: The impairment of the electron transport chain leads to an accumulation of electrons, resulting in the increased generation of reactive oxygen species (ROS).[1][2][3][4] This elevation in ROS induces oxidative stress and cellular damage.

-

Induction of Apoptosis: The combination of energy depletion (low ATP) and increased oxidative stress (high ROS) triggers the intrinsic pathway of apoptosis.[1][2][5] this compound has been shown to induce apoptosis in a wide range of cancer cell lines.[1][2][5]

-

Disruption of Mitochondrial Membrane Potential: this compound treatment leads to a significant decrease in the mitochondrial membrane potential, a key indicator of mitochondrial dysfunction and an early event in apoptosis.[5]

The following diagram illustrates the proposed signaling pathway of this compound's action:

References

- 1. This compound Isolated from Reineckia carnea Induces Apoptosis of A549 Cells via the Mitochondrial Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scispace.com [scispace.com]

- 4. Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

The Anti-Cancer Potential of Gracillin: A Technical Overview of its Biological Activity in Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gracillin, a naturally occurring steroidal saponin, has emerged as a promising candidate in the field of oncology research. Extracted from various medicinal plants, including Reineckia carnea and Dioscorea villosa, this compound has demonstrated significant anti-tumor activity across a spectrum of cancer cell lines.[1][2][3] This technical guide provides an in-depth analysis of the biological activity of this compound, focusing on its cytotoxic effects, underlying molecular mechanisms, and the signaling pathways it modulates. The information is curated to support further research and development of this compound as a potential therapeutic agent.

Cytotoxic Activity of this compound

This compound exhibits broad-spectrum inhibitory effects on the viability of various cancer cells.[1] Its cytotoxic potency has been quantified through numerous studies, with the half-maximal inhibitory concentration (IC50) serving as a key metric. The following tables summarize the IC50 values of this compound in different human cancer cell lines, providing a comparative view of its efficacy.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| NCI-H1299 | Non-Small Cell Lung Cancer | 2.84 | 24 hours | [4] |

| A549 | Non-Small Cell Lung Cancer | 2.421 | 24 hours | [3] |

| A549 | Non-Small Cell Lung Cancer | 0.96 | 72 hours | [1] |

| BGC823 | Gastric Cancer | 8.3 | Not Specified | [5] |

| SGC7901 | Gastric Cancer | 8.9 | Not Specified | [5] |

| A2780 | Ovarian Cancer | 4.3 | 72 hours | [1] |

Molecular Mechanisms of Action

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by inducing apoptosis, autophagy, and cell cycle arrest. These processes are orchestrated through the modulation of several key signaling pathways.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[1][6] This is achieved through the regulation of the intrinsic mitochondrial pathway.[2][3] Mechanistically, this compound has been shown to up-regulate the expression of pro-apoptotic proteins such as Bax and down-regulate the anti-apoptotic protein Bcl-2.[2][3] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c.[3] Subsequently, a cascade of caspase activation, including the cleavage of caspase-3 and PARP, culminates in apoptotic cell death.[6]

Table 2: Effect of this compound on Apoptosis-Related Protein Expression

| Cell Line | Protein | Effect of this compound Treatment | Reference |

| A549 | Bax | Upregulation | [2] |

| A549 | Bcl-2 | Downregulation | [2] |

| A549 | Cytochrome C | Upregulation | [2] |

| A549 | Cleaved Caspase-3 | Upregulation | [2] |

| Breast Cancer Cells | Cleaved Caspase-3 | Upregulation | [6] |

| Breast Cancer Cells | Cleaved PARP | Upregulation | [6] |

| BGC823 | Bcl-2 | Inhibition | [5] |

| BGC823 | Cleaved PARP | Induction | [5] |

Induction of Autophagy

In addition to apoptosis, this compound can induce autophagic cell death in cancer cells.[1][4] Autophagy is a catabolic process involving the degradation of cellular components via lysosomes. This compound treatment leads to the up-regulation of key autophagy markers such as Beclin-1 and LC3-II, and the down-regulation of p62.[2] The induction of autophagy by this compound has been linked to the modulation of the MAPK and mTOR signaling pathways.[2][4]

Table 3: Effect of this compound on Autophagy-Related Protein Expression

| Cell Line | Protein | Effect of this compound Treatment | Reference |

| A549 | Beclin-1 | Upregulation | [2] |

| A549 | LC3-II | Upregulation | [2] |

| A549 | p62 | Downregulation | [2] |

| A549 | WIPI1 | Upregulation | [2] |

| NCI-H1299 | WIPI1 | Upregulation | [4] |

Cell Cycle Arrest

This compound has been shown to arrest the cell cycle at the G1 phase in cancer cells, thereby inhibiting their proliferation.[1][7] This effect is associated with the modulation of cell cycle regulatory proteins.

Modulation of Signaling Pathways

The anti-cancer activities of this compound are underpinned by its ability to interfere with critical signaling pathways that govern cell survival, proliferation, and metabolism.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway plays a crucial role in mediating this compound-induced autophagy.[4] In non-small cell lung cancer (NSCLC) cells, this compound has been shown to activate the ERK pathway while inhibiting the JNK signaling pathway.[4] This differential regulation is believed to be a key driver of autophagic cell death.

This compound-induced modulation of the MAPK pathway.

mTOR Signaling Pathway

The mTOR signaling pathway is a central regulator of cell growth and autophagy. This compound has been found to inhibit the mTOR pathway, leading to the induction of autophagy in NSCLC cells.[2][3] This inhibition is achieved by down-regulating the phosphorylation of PI3K and Akt, and up-regulating the phosphorylation of AMPK, which are upstream regulators of mTOR.[2]

This compound-induced inhibition of the mTOR pathway.

STAT3 Signaling Pathway

The STAT3 signaling pathway is frequently over-activated in many cancers and plays a critical role in tumor cell proliferation, survival, and migration. This compound has been identified as an inhibitor of the STAT3 pathway in colorectal cancer (CRC) cells.[8] It has been shown to inhibit the phosphorylation of STAT3 and the nuclear translocation of p-STAT3 induced by IL-6.[8]

Inhibition of Bioenergetics

Recent studies have revealed that this compound can also target cancer cell metabolism. It inhibits both glycolysis and oxidative phosphorylation, thereby disrupting the cellular bioenergetics of cancer cells.[6][9] This is achieved, in part, by inhibiting the function of mitochondrial complex II.[10] Phosphoglycerate kinase 1 (PGK1) has been identified as a potential target for the anti-glycolytic effect of this compound.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the biological activity of this compound.

Cell Viability Assays (MTT/CCK-8)

These colorimetric assays are used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Principle: Measures the metabolic activity of viable cells. Tetrazolium salts (MTT or WST-8 in CCK-8) are reduced by mitochondrial dehydrogenases in living cells to form a colored formazan product. The amount of formazan is directly proportional to the number of viable cells.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).[2][4]

-

Add the MTT or CCK-8 reagent to each well and incubate for a defined period.[2][6]

-

For MTT, solubilize the formazan crystals with a solvent (e.g., DMSO).[6]

-

Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control and determine the IC50 value.

-

Workflow for MTT/CCK-8 cell viability assay.

Western Blotting

This technique is employed to detect and quantify the expression levels of specific proteins involved in apoptosis, autophagy, and signaling pathways.

-

Principle: Separates proteins by size using gel electrophoresis, transfers them to a membrane, and detects the protein of interest using specific antibodies.

-

Protocol Outline:

-

Lyse this compound-treated and control cells to extract total proteins.

-

Determine protein concentration using a suitable assay (e.g., BCA).

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific to the target proteins.

-

Wash and incubate with HRP-conjugated secondary antibodies.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands.

-

Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin).

-

Flow Cytometry

Flow cytometry is utilized to analyze the cell cycle distribution and quantify the percentage of apoptotic cells.

-

Principle: Measures the physical and chemical characteristics of cells as they pass through a laser beam.

-

Protocol Outline for Apoptosis (Annexin V/PI Staining):

-

Harvest this compound-treated and control cells.

-

Wash the cells with binding buffer.

-

Resuspend the cells in binding buffer containing Annexin V-FITC and Propidium Iodide (PI).

-

Incubate in the dark.

-

Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

-

Protocol Outline for Cell Cycle Analysis (PI Staining):

-

Harvest and fix this compound-treated and control cells in cold ethanol.

-

Treat the cells with RNase A to remove RNA.

-

Stain the cellular DNA with Propidium Iodide (PI).

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion and Future Directions

This compound has demonstrated compelling anti-cancer properties in a variety of cancer cell lines, operating through the induction of apoptosis and autophagy, as well as cell cycle arrest. Its ability to modulate multiple key signaling pathways, including MAPK, mTOR, and STAT3, underscores its potential as a multi-targeted therapeutic agent. Furthermore, its inhibitory effects on cancer cell bioenergetics represent another promising avenue for its anti-tumor activity.

Future research should focus on further elucidating the detailed molecular interactions of this compound with its targets. In vivo studies in relevant animal models are crucial to validate the preclinical findings and to assess the pharmacokinetic and safety profiles of this compound. Combination studies with existing chemotherapeutic agents could also reveal synergistic effects and provide new therapeutic strategies. The comprehensive data presented in this guide provides a solid foundation for advancing the research and development of this compound as a novel anti-cancer drug.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Frontiers | this compound Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]

- 3. This compound Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Study on the mechanism of this compound inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Beneficial Effects of this compound From Rhizoma Paridis Against Gastric Carcinoma via the Potential TIPE2-Mediated Induction of Endogenous Apoptosis and Inhibition of Migration in BGC823 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. This compound shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Potent Anticancer Effect of the Natural Steroidal Saponin this compound Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The natural compound this compound exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

Gracillin: A Natural Steroidal Saponin with Potent Anti-Tumor Activity

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Gracillin, a natural steroidal saponin found in various medicinal plants, has emerged as a promising candidate in oncology research due to its potent anti-tumor activities. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanisms of action, summarizing key quantitative data and detailing relevant experimental protocols. Through the induction of apoptosis, autophagy, and cell cycle arrest, and the modulation of critical signaling pathways such as MAPK and mTOR, this compound exhibits a multi-targeted approach to inhibiting cancer cell proliferation and tumor growth. This document aims to serve as a valuable resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of this compound.

Introduction

This compound is a pharmacologically active steroidal saponin isolated from plants such as Reineckia carnea, Dioscorea villosa, and Rhizoma Paridis.[1][2][3][4] It has demonstrated a broad spectrum of anti-tumor effects across various cancer cell lines, including non-small cell lung cancer (NSCLC), breast cancer, leukemia, and gastric cancer.[1][5][6][7] Its multifaceted mechanism of action, which includes the induction of programmed cell death and inhibition of cellular bioenergetics, makes it a compelling subject for anti-cancer drug discovery.[4][5][8]

Mechanisms of Action

This compound exerts its anti-tumor effects through several interconnected cellular processes:

-

Induction of Apoptosis: this compound promotes apoptotic cell death by modulating the expression of Bcl-2 family proteins, leading to an increased Bax/Bcl-2 ratio.[6][9] This disrupts the mitochondrial membrane potential, causing the release of cytochrome C and subsequent activation of the caspase cascade, including caspase-3 and the cleavage of PARP.[5][9]

-

Induction of Autophagy: this compound is a potent inducer of autophagy in cancer cells.[1][2][3] This process is mediated through the inhibition of the mTOR signaling pathway and the activation of the MAPK pathway.[1][2][3][10] Key autophagy-related proteins such as Beclin-1, LC3-II, and WIPI1 are upregulated following this compound treatment.[1][2]

-

Cell Cycle Arrest: The compound has been shown to induce cell cycle arrest, primarily at the G1 phase, in several cancer cell lines.[1][6][10] This inhibition of cell cycle progression prevents cancer cells from proliferating.

-

Inhibition of Cellular Bioenergetics: this compound targets cellular metabolism by inhibiting both glycolysis and mitochondrial respiration.[5][8] It has been shown to disrupt the function of mitochondrial complex II (succinate dehydrogenase), leading to decreased ATP synthesis and increased production of reactive oxygen species (ROS).[8][11] A potential target in the glycolytic pathway is phosphoglycerate kinase 1 (PGK1).[5][12]

Signaling Pathways Modulated by this compound

This compound's anti-tumor activity is orchestrated through its influence on key signaling pathways:

-

MAPK Pathway: In non-small cell lung cancer cells, this compound activates the MAPK signaling pathway, leading to an increase in phosphorylated ERK (p-ERK) and a decrease in phosphorylated JNK (p-JNK).[1] The activation of ERK appears to be crucial for the induction of autophagy.[1]

-

mTOR Pathway: this compound inhibits the mTOR signaling pathway, a central regulator of cell growth and proliferation.[2][3] This inhibition is achieved by down-regulating the phosphorylation of PI3K and Akt, and up-regulating the phosphorylation of AMPK.[2][3][10] The suppression of mTOR signaling is a key mechanism behind this compound-induced autophagy.[2][3]

-

TIPE2-Mediated Pathways: In gastric cancer, this compound has been identified as an inducer of Tumor necrosis factor-α inducible protein-8 (TIPE2).[7] This leads to the inhibition of cell proliferation via the PI3K/AKT pathway and suppression of cell migration by regulating the epithelial-mesenchymal transition (EMT) pathway.[7]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo anti-tumor activity of this compound across various studies.

Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay | Reference |

| NCI-H1299 | Non-Small Cell Lung Cancer | 2.84 | 24 | CCK-8 | [1] |

| A549 | Non-Small Cell Lung Cancer | 2.421 | 24 | CCK-8 | [2] |

| A549 | Non-Small Cell Lung Cancer | 2.54 | Not Specified | MTS | [9] |

| A549 | Non-Small Cell Lung Cancer | 0.96 | 72 | MTT | [13] |

| BGC-823 | Gastric Cancer | 8.3 | Not Specified | Not Specified | [7] |

| SGC7901 | Gastric Cancer | 8.9 | Not Specified | Not Specified | [7] |

| A2780 | Ovarian Cancer | 4.3 | 72 | MTT | [13] |

| HL60 | Human Leukemia | Not Specified | Not Specified | CCK-8 | [6] |

Table 2: In Vivo Anti-Tumor Efficacy of this compound

| Cancer Model | Treatment Dose | Treatment Duration | Tumor Growth Inhibition | Key Findings | Reference |

| NCI-H1299 Xenograft | Not Specified | Not Specified | Significant | Decreased Ki-67 expression | [1] |

| A549 Xenograft | 20 mg/kg | Not Specified | Significant | Better anti-tumor effect than paclitaxel | [2] |

| MDA-MB-231 Xenograft | Not Specified | Not Specified | Significant | Increased cleaved caspase-3 | [5] |

| Breast Cancer PDX | Not Specified | Not Specified | Significant | Increased cleaved caspase-3 | [5] |

| BGC-823 Xenograft | Not Specified | 21 days | Significant | No significant change in body weight | [7] |

Key Experimental Protocols

This section provides an overview of the methodologies used in the cited research.

Cell Viability and Proliferation Assays

-

MTT/MTS/CCK-8 Assays: Cancer cells are seeded in 96-well plates and treated with varying concentrations of this compound for specified durations (e.g., 12, 24, 48, or 72 hours).[1][5][13][14] A reagent (MTT, MTS, or CCK-8) is then added to each well.[1][5][14] The absorbance is measured using a microplate reader to determine cell viability, and IC50 values are calculated.[5][14]

Apoptosis Assays

-

Flow Cytometry with Annexin V-FITC/PI Staining: Cells treated with this compound are harvested, washed, and stained with Annexin V-FITC and Propidium Iodide (PI).[6] The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic cells.[6]

-

Hoechst 33342 Staining: this compound-treated cells are stained with Hoechst 33342 to visualize nuclear morphology.[5] Apoptotic cells are identified by condensed or fragmented chromatin.[5]

Western Blot Analysis

-

Protein Extraction and Quantification: Cells are lysed using RIPA buffer, and total protein concentration is determined.[1]

-

SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against target proteins (e.g., p-ERK, p-JNK, LC3, Beclin-1, Bcl-2, Bax, cleaved caspase-3, p-PI3K, p-Akt, p-mTOR).[1][2][3][5] After incubation with secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) system.[10]

In Vivo Xenograft Models

-

Tumor Implantation: Athymic nude mice are subcutaneously injected with a suspension of cancer cells (e.g., NCI-H1299, A549, MDA-MB-231, BGC-823).[1][2][5][7]

-

Treatment and Monitoring: Once tumors reach a palpable size, mice are treated with this compound (e.g., intraperitoneal injection).[7] Tumor volume and body weight are monitored regularly throughout the experiment.[5][7]

-

Immunohistochemistry: At the end of the study, tumors are excised, fixed, and sectioned. Immunohistochemical staining is performed to analyze the expression of proteins such as Ki-67 and cleaved caspase-3.[1][5]

Visualizing this compound's Mode of Action

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows associated with this compound's anti-tumor effects.

Diagram 1: this compound-Induced Autophagy via MAPK and mTOR Signaling

Caption: this compound induces autophagy by activating the MAPK pathway and inhibiting the mTOR pathway.

Diagram 2: this compound-Induced Mitochondrial Apoptosis Pathway

Caption: this compound triggers the mitochondrial apoptosis pathway via Bcl-2 family modulation.

Diagram 3: General Experimental Workflow for In Vitro this compound Studies

Caption: A typical workflow for assessing the in vitro anti-tumor effects of this compound.

Conclusion and Future Directions

This compound has consistently demonstrated potent anti-tumor activity in a wide range of preclinical studies. Its ability to induce apoptosis and autophagy while simultaneously arresting the cell cycle and disrupting cellular bioenergetics highlights its potential as a multi-targeted therapeutic agent. The favorable safety profile observed in in vivo models further supports its development.[1][5]

Future research should focus on elucidating the precise molecular targets of this compound, particularly its interaction with mitochondrial complex II and PGK1. Further investigation into its pharmacokinetic and pharmacodynamic properties is essential for clinical translation. Combination studies with existing chemotherapeutic agents could also reveal synergistic effects and provide new avenues for cancer treatment. The comprehensive data presented in this guide underscores the promise of this compound as a lead compound for the development of novel anti-cancer therapies.

References

- 1. Study on the mechanism of this compound inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | this compound Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway [frontiersin.org]

- 3. This compound Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Potent Anticancer Effect of the Natural Steroidal Saponin this compound Is Produced by Inhibiting Glycolysis and Oxidative Phosphorylation-Mediated Bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound induces apoptosis in HL60 human leukemic cell line via oxidative stress and cell cycle arrest of G1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beneficial Effects of this compound From Rhizoma Paridis Against Gastric Carcinoma via the Potential TIPE2-Mediated Induction of Endogenous Apoptosis and Inhibition of Migration in BGC823 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. The natural compound this compound exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. benchchem.com [benchchem.com]

Gracillin's Impact on Cellular Bioenergetics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Gracillin, a natural steroidal saponin, has emerged as a potent modulator of cellular bioenergetics with significant anti-cancer properties. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its effects on mitochondrial function and key signaling pathways. The information presented herein is intended to support further research and drug development efforts centered on this promising compound.

Core Mechanism of Action: Targeting Mitochondrial Complex II

This compound exerts its primary bioenergetic effects by directly targeting mitochondrial complex II (Succinate Dehydrogenase, SDH).[1][2] This inhibition disrupts the electron transport chain, leading to a cascade of downstream events that collectively impair cellular energy production and induce cell death in cancer cells.[1][2]

Inhibition of ATP Synthesis

By abrogating the function of mitochondrial complex II, this compound significantly suppresses ATP synthesis.[1][2] This energy depletion is a critical factor in its anti-tumor activity.

Induction of Reactive Oxygen Species (ROS) Production

The disruption of the electron transport chain by this compound leads to an increase in the production of reactive oxygen species (ROS).[1][2] This elevation in oxidative stress contributes to the induction of apoptosis and other cell death pathways.

Quantitative Analysis of this compound's Effects

The following tables summarize the quantitative data on this compound's impact on various cancer cell lines.

Table 1: Inhibitory Concentration (IC50) of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| H460 | Non-Small Cell Lung Cancer | ~1-5 |

| A549 | Non-Small Cell Lung Cancer | ~1-5 |

| H1299 | Non-Small Cell Lung Cancer | IC50 = 2.84 µM (24h) |

| H226B | Non-Small Cell Lung Cancer | Not Specified |

| HCT116 | Colorectal Cancer | Not Specified |

| DU145 | Prostate Cancer | Not Specified |

| Pharynx Cancer Cell Lines | Pharynx Cancer | ~1-5 |

| Liver Cancer Cell Lines | Liver Cancer | ~1-5 |

Data compiled from multiple sources indicating a broad-spectrum inhibitory effect.[2][3]

Table 2: Effects of this compound on Bioenergetic Parameters

| Parameter | Cell Line(s) | Treatment | Observed Effect |

| ATP Production | H460, A549 | 5 µM | Significantly Suppressed |

| Oxygen Consumption Rate (OCR) | H460, A549 | 5 µM | Inhibited |

| ROS Generation | H460, H1299, H226B, A549 | 0-10 µM (6h) | Induced |

This table highlights this compound's direct impact on mitochondrial respiration and energy production.[2][4]

Signaling Pathways Modulated by this compound

This compound's influence extends beyond direct mitochondrial inhibition, affecting several critical signaling pathways that regulate cell growth, survival, and metabolism.

AMPK/mTOR Pathway

This compound activates AMP-activated protein kinase (AMPK), a key sensor of cellular energy status.[4][5] This activation is likely a direct consequence of reduced ATP levels. Activated AMPK, in turn, inhibits the mammalian target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation.[5][6] The inhibition of mTOR signaling by this compound contributes to its anti-cancer effects by inducing autophagy and apoptosis.[5][6][7]

Caption: this compound's effect on the AMPK/mTOR signaling pathway.

STAT3 Signaling Pathway

This compound has been shown to inhibit the phosphorylation of Signal Transducer and Activator of Transcription 3 (STAT3).[3][8] The STAT3 pathway is frequently overactive in cancer and plays a crucial role in cell proliferation, survival, and migration. By downregulating STAT3 activity, this compound can suppress tumor growth.[8][9]

Caption: this compound's inhibitory effect on the STAT3 signaling pathway.

MAPK Signaling Pathway

This compound can also modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to increase the phosphorylation of ERK while decreasing the phosphorylation of JNK in some cancer cell lines.[3][10] This differential regulation of MAPK components can contribute to the induction of autophagy and cell death.[10][11]

Caption: this compound's modulation of the MAPK signaling pathway.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cellular bioenergetics.

Measurement of Mitochondrial Respiration (Oxygen Consumption Rate - OCR)

This protocol outlines the use of high-resolution respirometry to assess mitochondrial function in intact cells treated with this compound.

-

Cell Culture and Seeding:

-

Culture cancer cells (e.g., A549, H460) in appropriate media and conditions.

-

Seed cells into a Seahorse XF or similar microplate at a predetermined density and allow them to adhere overnight.

-

-

This compound Treatment:

-

Treat cells with varying concentrations of this compound for the desired duration. Include a vehicle control.

-

-

Assay Preparation:

-

Calibrate the respirometer according to the manufacturer's instructions.[12]

-

Prepare fresh assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine).

-

Wash the cells with the assay medium and add fresh medium to each well.

-

-

Sequential Injection of Mitochondrial Stressors:

-

Load the injector ports of the sensor cartridge with the following compounds:

-

Port A: Oligomycin (ATP synthase inhibitor)

-

Port B: FCCP (uncoupling agent)

-

Port C: Rotenone/Antimycin A (Complex I and III inhibitors)

-

-

-

Data Acquisition and Analysis:

-

Place the microplate in the respirometer and initiate the measurement protocol.

-

The instrument will sequentially inject the stressors and measure the OCR at each stage.

-

Analyze the data to determine key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial oxygen consumption.[13]

-

Caption: Experimental workflow for measuring Oxygen Consumption Rate (OCR).

Measurement of Cellular ATP Levels

This protocol describes a luciferase-based assay to quantify intracellular ATP concentrations following this compound treatment.

-

Cell Culture and Treatment:

-

Seed cells in a white, opaque 96-well plate suitable for luminescence measurements.

-

Treat cells with this compound at various concentrations and for different time points.

-

-

ATP Assay:

-

Equilibrate the plate and ATP assay reagents to room temperature.

-

Add the ATP releasing agent to each well to lyse the cells and release ATP.

-

Add the luciferase/luciferin substrate solution to each well.[14][15]

-

Incubate for the time specified by the manufacturer to allow the luminescent signal to stabilize.

-

-

Luminescence Measurement:

-

Measure the luminescence in each well using a plate-reading luminometer.

-

-

Data Analysis:

-

Generate an ATP standard curve using known concentrations of ATP.

-

Calculate the ATP concentration in the experimental samples by interpolating from the standard curve.

-

Normalize ATP levels to cell number or protein concentration if necessary.[14]

-

Western Blot Analysis

This protocol details the detection of changes in protein expression and phosphorylation in key signaling pathways affected by this compound.

-

Sample Preparation:

-

Lyse this compound-treated and control cells in a suitable lysis buffer containing protease and phosphatase inhibitors.[16]

-

Determine the protein concentration of each lysate using a protein assay (e.g., BCA or Bradford).

-

-

SDS-PAGE and Protein Transfer:

-

Immunoblotting:

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., p-AMPK, AMPK, p-mTOR, mTOR, p-STAT3, STAT3, LC3B, etc.) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

-

Conclusion

This compound represents a compelling natural product with a multi-faceted mechanism of action against cancer cells. Its ability to disrupt cellular bioenergetics by inhibiting mitochondrial complex II, coupled with its modulation of key signaling pathways such as AMPK/mTOR, STAT3, and MAPK, underscores its therapeutic potential. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore and harness the anti-cancer properties of this compound.

References

- 1. The natural compound this compound exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Study on the mechanism of this compound inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. This compound shows potent efficacy against colorectal cancer through inhibiting the STAT3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]

- 10. Study on the mechanism of this compound inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Study on the mechanism of this compound inhibiting the proliferation of lung cancer NCI-H1299 cells based on MAPK signaling pathway [jcancer.org]

- 12. researchgate.net [researchgate.net]

- 13. Guidelines on experimental methods to assess mitochondrial dysfunction in cellular models of neurodegenerative diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. creative-bioarray.com [creative-bioarray.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]

- 18. Western blot protocol | Abcam [abcam.com]

- 19. Western Blot Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - SG [thermofisher.com]

The Crucial Role of the Glycoside Moiety in Gracillin's Anticancer Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gracillin, a naturally occurring steroidal saponin, has emerged as a promising candidate in anticancer research. Its potent cytotoxic, pro-apoptotic, and autophagy-inducing effects have been documented across a range of cancer cell lines. This compound's structure consists of a steroidal aglycone, diosgenin, attached to a trisaccharide chain. This glycoside moiety is not merely a passive component but plays a pivotal role in the compound's pharmacological activity. This technical guide provides an in-depth analysis of the function of the glycoside moiety in this compound's anticancer effects, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways involved.

The Structural Significance of the Glycoside Moiety

This compound is a diosgenin-based saponin with a branched trisaccharide chain attached at the C-3 position of the aglycone. This sugar chain is composed of two glucose units and one rhamnose unit. The presence and composition of this glycosidic chain are critical determinants of this compound's biological activity.

General consensus in saponin research suggests that the glycoside unit is essential for the cytotoxic activities of steroidal saponins. The activity is sensitive to the type, number, and sequence of the monosaccharides in the sugar chain. The amphipathic nature of saponins, conferred by the hydrophobic aglycone and the hydrophilic sugar chain, is believed to be crucial for their interaction with cell membranes and subsequent biological effects.

Comparative Cytotoxicity: this compound vs. Diosgenin

To understand the contribution of the glycoside moiety, it is essential to compare the activity of this compound with its aglycone, diosgenin. While both molecules exhibit anticancer properties, studies suggest that the glycosylation in this compound enhances its efficacy.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

| This compound | A549 | Non-Small Cell Lung Cancer | 2.421 | [1] |

| This compound | Various (Panel) | Lung, Colorectal, Prostate, Pharynx, Liver | ~1–5 | [2] |

| Diosgenin Derivative (7g) | K562 | Leukemia | 4.41 | [3] |

| Diosgenin | K562 | Leukemia | 30.04 | [3] |

| Diosgenin Derivative (8) | HepG2 | Liver Cancer | 1.9 | [3] |

| Diosgenin | C6 | Glioblastoma | >25 | [4] |

| Diosgenin | T98G | Glioblastoma | >25 | [4] |

Note: IC50 values are highly dependent on the specific experimental conditions, including cell line, incubation time, and assay method. Direct comparison between different studies should be made with caution.

Studies on diosgenyl saponin analogues have shown that the number of sugar units can influence cytotoxic activity, with some findings indicating that disaccharide analogues may be less active than monosaccharide counterparts[5]. Furthermore, diosgenin glycosides have been reported to be more potent inducers of apoptosis than diosgenin alone, suggesting that the sugar moiety enhances the pro-apoptotic signaling cascade.

Mechanistic Insights: How the Glycoside Moiety Modulates Activity

The glycoside moiety of this compound appears to influence its mechanism of action, potentially by altering its cellular uptake, subcellular localization, and interaction with molecular targets.

Induction of Apoptosis

This compound is a potent inducer of apoptosis, primarily through the mitochondrial pathway. This involves the disruption of mitochondrial function, leading to the release of pro-apoptotic factors. While diosgenin also induces apoptosis, evidence suggests that the glycosylation of this compound enhances this effect.

Modulation of Autophagy

This compound is also known to induce autophagy in cancer cells, a process that can either promote cell survival or lead to cell death depending on the cellular context. This is primarily mediated through the inhibition of the mTOR signaling pathway and modulation of the MAPK pathway. Diosgenin has also been shown to induce autophagy via mTOR inhibition[6]. However, the glycoside moiety in this compound may influence the extent and outcome of this process.

Inhibition of Cancer Cell Bioenergetics

A key mechanism of this compound's anticancer activity is its ability to disrupt cancer cell metabolism by inhibiting both glycolysis and oxidative phosphorylation[7][8]. This compound has been shown to target mitochondrial complex II (succinate dehydrogenase), a critical enzyme in both the electron transport chain and the Krebs cycle[2][9][10][11]. This dual inhibition of major energy production pathways is a significant contributor to its potent anticancer effects. The role of the glycoside moiety in this specific targeting of mitochondrial function is an area of active investigation.

Experimental Protocols

Cytotoxicity Assessment: Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric method used to determine cell viability by measuring total cellular protein content[12][13][14][15][16].

Workflow:

Detailed Methodology:

-

Cell Seeding: Plate cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound or diosgenin for 24-72 hours.

-

Cell Fixation: Gently add cold 50% (wt/vol) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour.

-

Washing: Wash the plates four to five times with slow-running tap water and allow them to air-dry.

-

Staining: Add 0.04% or 0.4% (wt/vol) SRB solution to each well and incubate at room temperature for 1 hour.

-

Washing: Quickly rinse the plates four times with 1% (vol/vol) acetic acid to remove unbound dye and allow them to air-dry.

-

Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well and shake for 10 minutes to solubilize the protein-bound dye.

-

Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Analysis: Western Blot for Caspase-3 and PARP Cleavage

Western blotting is used to detect the cleavage of key apoptotic proteins, such as caspase-3 and PARP, which are hallmarks of apoptosis[4][17][18].

Detailed Methodology:

-

Cell Lysis: Treat cells with this compound or diosgenin for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per sample on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantitative Analysis: Perform densitometry analysis to quantify the changes in protein expression levels, normalizing to the loading control.

Autophagy Assessment: Western Blot for LC3-II and Beclin-1

The conversion of LC3-I to LC3-II and the expression level of Beclin-1 are key indicators of autophagy induction.

Detailed Methodology:

-

Cell Lysis and Protein Quantification: Follow steps 1 and 2 from the apoptosis Western blot protocol.

-

SDS-PAGE: Separate protein samples on a 15% SDS-polyacrylamide gel to resolve LC3-I and LC3-II bands effectively.

-

Protein Transfer and Blocking: Follow steps 4 and 5 from the apoptosis Western blot protocol.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3B, Beclin-1, and a loading control overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Follow steps 7 and 8 from the apoptosis Western blot protocol.

-

Quantitative Analysis: Quantify the LC3-II/LC3-I ratio and the expression level of Beclin-1, normalizing to the loading control.

Conclusion

The glycoside moiety of this compound is integral to its potent anticancer activity. Comparative studies with its aglycone, diosgenin, and other diosgenyl saponin analogues indicate that the sugar chain enhances cytotoxicity and the induction of apoptosis. The specific composition and structure of the trisaccharide chain likely influence the compound's interaction with cellular membranes and molecular targets, thereby modulating its effects on key signaling pathways involved in cell death and metabolism. Further structure-activity relationship studies on this compound derivatives with modified glycosylation patterns will be crucial for optimizing its therapeutic potential and for the rational design of novel, more effective saponin-based anticancer agents. This technical guide provides a foundational understanding for researchers and drug development professionals to further explore the fascinating and complex role of glycosylation in the bioactivity of natural products.

References

- 1. This compound Shows Potential Efficacy Against Non-Small Cell Lung Cancer Through Inhibiting the mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Structural analogues of diosgenyl saponins: synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The natural compound this compound exerts potent antitumor activity by targeting mitochondrial complex II - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 14. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]

- 15. benchchem.com [benchchem.com]

- 16. SRB assay for measuring target cell killing [protocols.io]

- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 18. researchgate.net [researchgate.net]

Gracillin's Dichotomous Impact on Reactive Oxygen Species Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the multifaceted effects of gracillin, a steroidal saponin, on the production of reactive oxygen species (ROS). This compound exhibits a paradoxical role, acting as a potent ROS inducer in cancerous cells, thereby promoting apoptosis, while demonstrating significant antioxidant and protective properties in the context of tissue injury. This document outlines the molecular mechanisms, presents quantitative data, details experimental methodologies, and visualizes the key signaling pathways involved.

Core Mechanisms of Action

This compound's impact on ROS modulation is context-dependent, primarily influenced by the cellular environment and the specific signaling pathways it engages. In oncology, this compound's pro-oxidant activity is a key driver of its anti-tumor effects. Conversely, in models of tissue damage, its ability to mitigate oxidative stress highlights its therapeutic potential for cytoprotection.

Pro-oxidant Activity in Cancer Cells

In various cancer cell lines, this compound has been shown to induce a surge in intracellular ROS levels, a critical step in its cytotoxic and apoptotic mechanisms.[1][2][3] This is achieved through two primary routes:

-

Mitochondrial Dysfunction: this compound directly targets and inhibits mitochondrial complex II (succinate dehydrogenase), a key component of the electron transport chain.[1][4] This disruption leads to impaired ATP synthesis and a subsequent increase in mitochondrial ROS production.[1][4] The accumulation of mitochondrial ROS contributes to the loss of mitochondrial membrane potential and the initiation of the intrinsic apoptotic cascade.[4][5]

-

Inhibition of the NRF2/HO-1 Antioxidant Axis: In pancreatic ductal adenocarcinoma, this compound has been identified as an inhibitor of the NRF2/HO-1 antioxidant pathway.[2] By suppressing this key cellular defense mechanism against oxidative stress, this compound leads to an unchecked accumulation of ROS, culminating in mitochondrial dysfunction and apoptosis.[2]

Antioxidant Activity in Tissue Protection

In a model of liver ischemia-reperfusion (I/R) injury, this compound demonstrates a protective, antioxidant effect.[1][6] Pre-treatment with this compound was found to significantly reduce ROS levels and decrease malondialdehyde (MDA), a marker of lipid peroxidation.[1] Concurrently, it boosts the activity of crucial antioxidant enzymes, including superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px).[1] This protective mechanism is attributed to the activation of the Akt/GSK3β signaling pathway.[6]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the effects of this compound.

Table 1: Cytotoxicity of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hrs) | Assay |

| A549 | Non-Small Cell Lung Cancer | 0.96 | 72 | MTT |

| A549 | Non-Small Cell Lung Cancer | 2.421 | 24 | CCK-8 |

| A2780 | Ovarian Cancer | 4.3 | 72 | MTT |

| H460 | Non-Small Cell Lung Cancer | ~1-5 | Not Specified | MTT |

| H1299 | Non-Small Cell Lung Cancer | ~1-5 | Not Specified | MTT |

| H226B | Non-Small Cell Lung Cancer | ~1-5 | Not Specified | MTT |

| DU145 | Prostate Cancer | ~1-5 | Not Specified | MTT |

| HCT116 | Colorectal Cancer | ~1-5 | Not Specified | MTT |

Data sourced from multiple studies.[2][3][7]

Table 2: Effect of this compound on Oxidative Stress Markers in Liver Ischemia-Reperfusion Injury Model

| Parameter | Treatment Group | Value (Mean ± SD) | Unit |

| MDA Content | Liver IR | ~4.5 | nmol/mg protein |

| Liver IR + this compound (20 mg/kg) | ~2.5 | nmol/mg protein | |

| SOD Activity | Liver IR | ~40 | U/mg protein |

| Liver IR + this compound (20 mg/kg) | ~70 | U/mg protein | |

| GSH-Px Activity | Liver IR | ~20 | U/mg protein |

| Liver IR + this compound (20 mg/kg) | ~35 | U/mg protein |

Data is estimated from graphical representations in the cited literature and is for illustrative purposes.[1]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound in the context of ROS production.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. This compound Protects Liver Ischemia-Reperfusion Injury from Oxidative Stress-Induced Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The natural compound this compound exerts potent antitumor activity by targeting mitochondrial complex II - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. This compound induces mitochondria-mediated apoptosis on pancreatic ductal adenocarcinoma through disruption of redox homeostasis via inhibiting NRF2/HO-1 antioxidant axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Investigating the Pro-apoptotic Effects of Gracillin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gracillin, a naturally occurring steroidal saponin, has emerged as a compound of significant interest in oncology research due to its potent pro-apoptotic effects across a range of cancer cell lines. This technical guide provides an in-depth overview of the mechanisms of action, key signaling pathways, and experimental methodologies used to investigate the anticancer properties of this compound. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the field of drug discovery and development.

Data Presentation: Quantitative Analysis of this compound's Pro-Apoptotic Efficacy

The cytotoxic and pro-apoptotic activity of this compound has been quantified in numerous studies. The following tables summarize key data points, providing a comparative overview of its efficacy in various cancer cell lines.

Table 1: IC50 Values of this compound in Human Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Assay |

| A549 | Non-Small Cell Lung Cancer | 2.421 - 2.54 | 24 - 72 | CCK-8 / MTS |

| H1299 | Non-Small Cell Lung Cancer | 2.84 | 24 | CCK-8 |

| A2780 | Ovarian Cancer | 4.3 | 72 | MTT |

| BGC823 | Gastric Cancer | 8.3 | Not Specified | Not Specified |

| SGC7901 | Gastric Cancer | 8.9 | Not Specified | Not Specified |

Table 2: this compound-Induced Apoptosis and Cell Cycle Arrest

| Cell Line | Concentration (µM) | Treatment Duration (h) | Apoptosis Rate (%) | Cell Cycle Arrest |

| A549 | 0 - 4 | 24 | 6.56 - 67.43 | G1 Phase |

| HL60 | Not Specified | Not Specified | Not Specified | G1 Phase |

Table 3: Modulation of Key Apoptotic Regulators by this compound

| Cell Line | Treatment | Effect on Bax | Effect on Bcl-2 | Effect on Caspase-3 | Effect on Caspase-9 |

| A549 | This compound | Upregulation | Downregulation | Upregulation/Activation | Activation |

| HL60 | This compound | Upregulation (mRNA) | Downregulation (mRNA) | Not Specified | Not Specified |

| BGC823 | This compound | Not Specified | Inhibition | Cleavage/Activation | Cleavage/Activation |

| Cardiomyocytes (LPS-induced injury) | This compound | Not Specified | Not Specified | Decreased Cleavage | Not Specified |

Signaling Pathways Implicated in this compound-Induced Apoptosis

This compound exerts its pro-apoptotic effects through the modulation of several critical signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex molecular interactions.

Mitochondrial (Intrinsic) Pathway of Apoptosis

This compound can trigger the intrinsic pathway of apoptosis by altering the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. This leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade.

Caption: this compound induces the intrinsic apoptotic pathway.

NRF2/HO-1 Signaling Pathway

In pancreatic ductal adenocarcinoma (PDAC), this compound has been shown to inhibit the NRF2/HO-1 antioxidant axis.[1] This leads to an accumulation of reactive oxygen species (ROS), inducing oxidative stress and mitochondria-mediated apoptosis.[1]

Caption: this compound inhibits the NRF2/HO-1 pathway.

STAT3 Signaling Pathway

This compound has also been found to inhibit the STAT3 signaling pathway, which is often constitutively active in cancer cells and promotes cell survival and proliferation. By inhibiting STAT3, this compound can downregulate anti-apoptotic proteins and promote apoptosis.

Caption: this compound inhibits the STAT3 signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide step-by-step protocols for key experiments used to evaluate the pro-apoptotic effects of this compound.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effects of this compound on cancer cells.

Materials:

-

This compound stock solution (in DMSO)

-

Human cancer cell line of interest

-

Complete cell culture medium

-

96-well flat-bottom sterile microplates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Phosphate Buffered Saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in complete medium and treat the cells for the desired duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well.

-

Data Acquisition: Gently shake the plate to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

-

1X Phosphate-Buffered Saline (PBS)

-

1X Binding Buffer

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells (e.g., 1.5 x 10^5 cells/well in a 6-well plate) and treat with desired concentrations of this compound for the appropriate duration (e.g., 24 hours).

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.

-

Washing: Wash the cells twice with cold 1X PBS and resuspend the cell pellet in 1X Binding Buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 1X Binding Buffer and analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis for Apoptosis-Related Proteins

This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.

Materials:

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against Bax, Bcl-2, cleaved caspase-3, cleaved caspase-9, PARP, and a loading control like GAPDH)

-

HRP-conjugated secondary antibodies

-

ECL substrate

-

Chemiluminescence imaging system

Procedure:

-

Cell Lysis: Lyse this compound-treated and control cells in RIPA buffer on ice.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE: Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-